5-Acetyl Group Enables Unique Derivatization Pathways
The 5-acetyl group in 1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone enables hydrazone formation, aldol condensation, and α-halogenation reactions that are inaccessible to the 2-amino-4-(4-chlorophenyl)thiazole comparator (CAS 2103-99-3). The latter lacks a carbonyl at the 5-position and instead bears an amino group at the 2-position, which directs reactivity toward acylation and diazotization rather than carbonyl-based condensations [1].
| Evidence Dimension | Synthetic derivatization potential via carbonyl chemistry |
|---|---|
| Target Compound Data | Acetyl carbonyl at C5; calculated TPSA = 29.96 Ų; LogP = 3.67 |
| Comparator Or Baseline | 2-amino-4-(4-chlorophenyl)thiazole (CAS 2103-99-3): amino group at C2, no C5 carbonyl; TPSA ~51.8 Ų (estimated) |
| Quantified Difference | Functional group difference: ketone vs. primary amine; polarity difference: ΔTPSA ≈ -21.8 Ų |
| Conditions | Calculated physicochemical properties based on structure |
Why This Matters
Procurement selection hinges on intended downstream chemistry: the acetyl group enables carbonyl-specific transformations (Schiff base formation, reduction to alcohol, Grignard addition) essential for generating structurally diverse thiazole libraries, whereas the amino analog is limited to amine-directed reactions.
- [1] ChemSrc. 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone: TPSA and LogP data. View Source
